Cas no 89501-99-5 (1,3-thiazole-4-sulfonyl chloride)
1,3-thiazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolesulfonyl chloride
- 1,3-thiazole-4-sulfonyl chloride
- Thiazole-4-sulfonylchloride
- AKOS006333391
- 89501-99-5
- DTXSID30442030
- EN300-182519
- 1,3-thiazol-4-sulfonyl chloride
- Thiazole-4-sulfonyl chloride
- AT12299
-
- Inchi: 1S/C3H2ClNO2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H
- InChI Key: QBBJFQBYISAYRW-UHFFFAOYSA-N
- SMILES: ClS(C1=CSC=N1)(=O)=O
Computed Properties
- Exact Mass: 182.9215483g/mol
- Monoisotopic Mass: 182.9215483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 83.6Ų
1,3-thiazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-100 MG |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 100MG |
¥ 3,088.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-250 MG |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 250MG |
¥ 4,633.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-500 MG |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 500MG |
¥ 6,184.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-1 G |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 1g |
¥ 7,722.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-5 G |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 5g |
¥ 22,657.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-10 G |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 10g |
¥ 33,594.00 | 2021-05-07 | |
| TRC | B703843-2.5mg |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 2.5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B703843-5mg |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 5mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B703843-25mg |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 25mg |
$ 340.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0268-100MG |
1,3-thiazole-4-sulfonyl chloride |
89501-99-5 | 95% | 100MG |
¥ 1,933.00 | 2023-04-13 |
1,3-thiazole-4-sulfonyl chloride Suppliers
1,3-thiazole-4-sulfonyl chloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1,3-thiazole-4-sulfonyl chloride
4-Thiazolesulfonyl Chloride: A Comprehensive Overview
4-Thiazolesulfonyl chloride (CAS No. 89501-99-5) is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound, characterized by its thiazole ring fused with a sulfonyl chloride group, exhibits unique chemical properties that make it invaluable in various applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements associated with 4-thiazolesulfonyl chloride.
The molecular structure of 4-thiazolesulfonyl chloride consists of a thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen atoms—and a sulfonyl chloride group (-SO₂Cl) attached at the 4-position of the thiazole ring. This arrangement imparts the compound with reactivity due to the electrophilic nature of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The thiazole ring itself is aromatic and contributes to the stability and reactivity of the molecule.
Recent studies have highlighted the potential of 4-thiazolesulfonyl chloride as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel sulfonamide derivatives with promising anti-inflammatory and anticancer properties. The sulfonyl chloride group serves as an excellent electrophile, enabling the formation of stable sulfonamides when reacted with amines or other nucleophiles. This makes 4-thiazolesulfonyl chloride a valuable reagent in medicinal chemistry for designing drugs targeting various therapeutic areas.
In addition to its role in drug discovery, 4-thiazolesulfonyl chloride has found applications in materials science. Its ability to form strong covalent bonds through nucleophilic substitution reactions makes it an ideal candidate for modifying surfaces or creating functional materials. For example, recent research has explored its use in synthesizing polymer-based materials with enhanced mechanical and thermal properties. The incorporation of 4-thiazolesulfonyl chloride into polymer matrices has been shown to improve their durability and resistance to environmental factors.
The synthesis of 4-thiazolesulfonyl chloride typically involves multi-step processes that begin with the preparation of the thiazole ring followed by sulfonation and chlorination steps. One common approach involves reacting 4-aminothiazole with sulfur trioxide pyridine complex to form the corresponding sulfonic acid derivative, which is subsequently converted into the sulfonyl chloride using thionyl chloride (SOCl₂). This method ensures high purity and yields of 4-thiazolesulfonyl chloride, making it suitable for large-scale production.
From an environmental standpoint, understanding the behavior and degradation pathways of 4-thiazolesulfonyl chloride is crucial for its safe handling and disposal. Recent studies have investigated its biodegradation under various conditions, revealing that it undergoes hydrolysis in aqueous environments to form less hazardous byproducts. These findings underscore the importance of implementing proper waste management practices when working with this compound.
In conclusion, 4-thiazolesulfonyl chloride (CAS No. 89501-99-5) is a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in its synthesis and application, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow further.
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